3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-6-4-9(18-21-6)12-15-10(22-19-12)5-14-13(20)11-7(2)16-17-8(11)3/h4H,5H2,1-3H3,(H,14,20)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURVKEMBIOZBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 304.32 g/mol. The structure includes key functional groups such as isoxazole and oxadiazole rings, which are often associated with various pharmacological activities.
Research indicates that the biological activity of this compound may stem from its ability to interact with specific biological targets such as enzymes and receptors involved in critical cellular processes. The presence of the pyrazole and oxadiazole moieties is particularly significant as these structures are known to exhibit various pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Studies have demonstrated that compounds containing oxadiazole and isoxazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies : The compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- In vivo studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Preliminary tests indicated effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
- Fungal Activity : Tests against fungal strains revealed moderate antifungal activity, indicating a broad-spectrum potential.
Data Table: Summary of Biological Activities
| Activity Type | Model/Method Used | Results |
|---|---|---|
| Anticancer | In vitro (cell lines) | Significant cytotoxicity; apoptosis induction |
| In vivo (animal models) | Reduced tumor growth rates | |
| Antimicrobial | MIC testing | Effective against Gram-positive/negative bacteria |
| Fungal susceptibility testing | Moderate antifungal activity |
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry explored the efficacy of similar compounds in inducing apoptosis in breast cancer cell lines. The findings suggested that modifications in the oxadiazole group significantly enhanced anticancer activity.
- Antimicrobial Evaluation : Research conducted by a team at a leading pharmaceutical university assessed the antimicrobial potential of various isoxazole derivatives. The results indicated that structural modifications could lead to enhanced activity against resistant bacterial strains.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a subject of interest in pharmacology:
- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds possess significant antimicrobial properties. The incorporation of the isoxazole ring may enhance these effects, potentially leading to new antibacterial or antifungal agents .
- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation suggests that this compound could be developed into a therapeutic agent against various cancers .
Synthesis of Novel Compounds
The compound can serve as a precursor in the synthesis of other biologically active molecules. Its reactive functional groups allow for further modifications, which can lead to the development of new pharmaceuticals.
Coordination Chemistry
Due to its ability to form stable complexes with metal ions, this compound may be utilized in coordination chemistry. It can act as a ligand in the formation of metal-organic frameworks (MOFs), which are important for applications in catalysis and material science .
Agricultural Chemistry
There is potential for this compound to be explored in agricultural applications, particularly as a pesticide or herbicide. The structural features may provide it with the capability to interact with biological systems in pests or weeds, offering a pathway for developing new agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticonvulsant Activity | Demonstrated that similar pyrazole derivatives exhibit anticonvulsant effects in animal models, suggesting potential therapeutic applications . |
| Study 2 | Antimicrobial Properties | Found that modifications of pyrazole compounds show varying degrees of antimicrobial activity against specific bacteria . |
| Study 3 | Coordination Chemistry | Investigated the ligand properties of pyrazole derivatives and their effectiveness in forming stable metal complexes . |
Comparison with Similar Compounds
Comparison with Similar Compounds
The synthesis and properties of pyrazole-carboxamide derivatives in the literature provide a basis for inferring the behavior of the target compound. Below is a detailed analysis based on structurally related compounds from and broader heterocyclic chemistry principles.
Physicochemical Properties
While melting points (123–183°C) and spectral data (e.g., $ ^1H $-NMR aromatic protons at δ 7.21–8.12) are reported for 3a–3p , the target compound’s properties may differ due to its distinct substituents:
- Oxadiazole-Isoxazole Moiety : This system may lower melting points compared to chloro-substituted analogs due to reduced crystallinity.
Spectral and Analytical Data
Hypothetical comparisons based on :
- $ ^1H $-NMR : The 5-methylisoxazole’s protons (δ ~6.5–7.0) and oxadiazole-linked methylene (δ ~4.5–5.0) would introduce distinct shifts absent in 3a–3p .
- MS (ESI) : A molecular ion peak near m/z 400–450 is plausible, similar to 3a–3p (e.g., 403.1 for 3a ), but exact mass would depend on the substituent combination.
Tabulated Comparison of Key Features
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, starting with condensation of heterocyclic intermediates. For example, alkylation of pyrazole-thiol derivatives with chloromethyl-oxadiazole intermediates in the presence of K₂CO₃ and DMF at room temperature is a key step . Critical parameters include solvent choice (e.g., DMF for solubility), stoichiometric ratios (e.g., 1.2 eq K₂CO₃), and reaction time to minimize side products. Similar protocols for related oxadiazole-pyrazole hybrids emphasize inert atmospheres and controlled temperatures to prevent hydrolysis .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- 1H/13C NMR : To confirm substituent positions and purity.
- HPLC : For quantitative purity assessment (e.g., using C18 columns with acetonitrile/water gradients) .
- IR Spectroscopy : To identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
- Elemental Analysis : To verify empirical formulas (e.g., C, H, N content) .
Q. How can researchers assess the compound’s stability under different storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.
- Accelerated Degradation Tests : Expose the compound to varying humidity (40–80% RH) and temperatures (4°C, 25°C, 40°C) over weeks, monitoring purity via HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Validate activity in multiple assays (e.g., antifungal studies against Candida spp. and Aspergillus spp.) .
- Target-Specific Assays : Use enzymatic studies (e.g., 14-α-demethylase inhibition for antifungals) coupled with molecular docking to confirm mechanism .
- Metabolite Profiling : Identify degradation products that may interfere with bioactivity readings .
Q. How can molecular docking guide the design of derivatives with enhanced activity?
- Protein Preparation : Use PDB structures (e.g., 3LD6 for 14-α-demethylase) .
- Ligand Optimization : Modify substituents on the pyrazole and oxadiazole rings to improve binding affinity. For example, methyl groups on the isoxazole moiety enhance hydrophobic interactions .
- Free Energy Calculations : Apply MM-GBSA to rank derivative binding energies .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicity?
- Environmental Partitioning : Study solubility (log P), soil adsorption (OECD 106), and hydrolysis rates (pH 5–9) .
- Ecotoxicity Assays : Use Daphnia magna (OECD 202) and algae (OECD 201) to assess acute toxicity. Chronic effects require multi-generational studies .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, RCH₂Cl (1.1 eq) | Introduce methyl-oxadiazole moiety | |
| Condensation | Hydrazine hydrate, POCl₃ | Form pyrazole-carboxamide core |
Q. Table 2: Structural Characterization Data
| Parameter | Value/Description | Technique |
|---|---|---|
| Molecular Weight | 331.34 g/mol | Mass Spec |
| Key NMR Signals | δ 2.35 (s, 3H, CH₃), δ 8.12 (s, 1H, pyrazole) | 1H NMR (400 MHz, DMSO-d6) |
| HPLC Retention Time | 6.8 min (C18, 70:30 MeCN:H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
